N-(3-bromophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide
Description
N-(3-bromophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide is a synthetic organic compound that belongs to the class of amides. It features a bromophenyl group, a piperazine ring, and a hydroxyethyl side chain. Compounds with such structures are often explored for their potential pharmacological properties.
Properties
Molecular Formula |
C15H22BrN3O2 |
|---|---|
Molecular Weight |
356.26 g/mol |
IUPAC Name |
N-(3-bromophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide |
InChI |
InChI=1S/C15H22BrN3O2/c16-13-2-1-3-14(12-13)17-15(21)4-5-18-6-8-19(9-7-18)10-11-20/h1-3,12,20H,4-11H2,(H,17,21) |
InChI Key |
UDMXGQXFCFWIJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC(=O)NC2=CC(=CC=C2)Br)CCO |
solubility |
>53.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide typically involves the following steps:
Formation of the Amide Bond: This can be achieved by reacting 3-bromobenzoic acid with 3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide), and acetic acid.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium azide (NaN3) in DMF (dimethylformamide).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of azido derivatives or other substituted products.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving piperazine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacophores.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide would depend on its specific biological target. Generally, compounds with piperazine rings can interact with various receptors or enzymes, modulating their activity. The hydroxyethyl group may enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide
- N-(3-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide
Uniqueness
N-(3-bromophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. Bromine atoms can also affect the compound’s pharmacokinetics and pharmacodynamics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
